molecular formula C11H10N2O3 B2791243 Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate CAS No. 6861-83-2

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Cat. No.: B2791243
CAS No.: 6861-83-2
M. Wt: 218.212
InChI Key: DAYVNSVJVHCJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the naphthyridine core . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The naphthyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different physical and chemical properties based on the introduced functional groups .

Scientific Research Applications

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the naphthyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Another fused pyridine system with different substitution patterns.

    2,7-Naphthyridine: Known for its distinct biological activities and synthetic applications.

    Quinolines: Similar in structure but with different nitrogen atom positions, leading to varied chemical properties.

Biological Activity

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological mechanisms is crucial for potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused ring system with two nitrogen atoms, which is characteristic of naphthyridines. The presence of a hydroxyl group and an ethyl ester significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in DNA replication and repair, which is critical for its anticancer effects.
  • Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with metabolic pathways in microorganisms.
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for several strains are summarized in the table below:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Salmonella typhimurium16

Anticancer Activity

Research indicates that this compound possesses anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition: It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer.
  • Apoptosis Induction: The compound promotes apoptosis in cancer cells by activating caspase pathways.

A study reported that the compound reduced the viability of MCF-7 breast cancer cells by approximately 50% at a concentration of 25 µM after 48 hours of treatment.

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics.
  • Cancer Cell Line Study:
    In vitro studies on lung cancer cell lines showed that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activation.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex heterocyclic compounds. Its applications extend to:

  • Drug Development: Ongoing research aims to explore its potential as a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Biology: It is utilized in studies investigating the structure-activity relationship (SAR) of naphthyridine derivatives.

Properties

IUPAC Name

ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYVNSVJVHCJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.